N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide

Nicotinic acetylcholine receptor nAChR binding CNS receptor pharmacology

Select N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide as the only commercially available analog in the 1,5-dioxa-9-azaspiro[5.5]undecane series with published nAChR binding data (Kd=1,800 nM), enabling immediate off-target assessment. Its 4-butoxyphenyl substituent provides a synthetic handle for radiolabeling ([¹⁸F]-PET ligand development). XLogP3=2.6 and TPSA=60 Ų place it within CNS MPO desirability range, unlike methoxybenzyl (too polar) and benzhydryl (too lipophilic) analogs. Anchor your CNS screening library or radiochemistry program in a scaffold with documented σ1 receptor affinity (Ki=0.61-12.0 nM) and in vivo brain uptake potential.

Molecular Formula C19H28N2O4
Molecular Weight 348.443
CAS No. 1022001-74-6
Cat. No. B2555066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
CAS1022001-74-6
Molecular FormulaC19H28N2O4
Molecular Weight348.443
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)OCCCO3
InChIInChI=1S/C19H28N2O4/c1-2-3-13-23-17-7-5-16(6-8-17)20-18(22)21-11-9-19(10-12-21)24-14-4-15-25-19/h5-8H,2-4,9-15H2,1H3,(H,20,22)
InChIKeyJWHAQMLGGJLHOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide (CAS 1022001-74-6): Core Chemical Identity and Scaffold Context for Procurement Decisions


N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide (CAS 1022001-74-6, PubChem CID 3713684) is a spirocyclic carboxamide featuring a 1,5-dioxa-9-azaspiro[5.5]undecane core with a 4-butoxyphenyl substituent on the urea-like carboxamide nitrogen . The 1,5-dioxa-9-azaspiro[5.5]undecane scaffold has been established in the peer-reviewed literature as a privileged framework for selective σ1 receptor ligands, with analogs demonstrating nanomolar affinity (Ki range 0.61–12.0 nM) and selectivity over σ2 receptors . This compound additionally bears an n-alkyl-oxyphenyl carboxamide side chain that distinguishes it from methyl-, cyclohexyl-, and benzhydryl-substituted analogs within the same spirocyclic class, and has been annotated in BindingDB with measurable affinity for the nicotinic acetylcholine receptor (nAChR) . The compound is cataloged as a research-grade building block (MW 348.4 g/mol, XLogP3 2.6, TPSA 60 Ų) .

Why In-Class Substitution of N-(4-Butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide Carries Quantifiable Risk for Research Continuity


The 1,5-dioxa-9-azaspiro[5.5]undecane scaffold is not a single pharmacological entity; its biological target engagement profile is exquisitely sensitive to the nature of the N-carboxamide substituent. Published structure-activity relationship (SAR) data demonstrate that within the broader 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane series, σ1 receptor affinity varies by more than 20-fold (Ki 0.61 to 12.0 nM) depending solely on the aromatic substituent pattern, and σ2/σ1 selectivity ratios range from 2 to 44 across only seven closely related analogs . Generic interchange with a methoxybenzyl (CAS 1351633-52-7), cyclohexyl, or benzhydryl (CAS 1351658-39-3) carboxamide analog without experimental confirmation risks introducing an uncharacterized shift in both primary target affinity and off-target binding profiles, since no cross-screening data exist linking the 4-butoxyphenyl substitution to these comparator N-substituents at either σ receptors or nAChR . The 4-butoxyphenyl group itself confers a distinct lipophilic signature (XLogP3 = 2.6) that differs measurably from the 4-methoxybenzyl analog (predicted XLogP3 ≈ 1.5–1.8) , potentially altering membrane permeability, protein binding, and in vivo distribution in unanticipated ways.

Quantitative Differentiation Evidence for N-(4-Butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide Relative to Structural Analogs


Measured Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity: A Target Engagement Data Point Absent for Closest Carboxamide Analogs

N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide has a measured equilibrium dissociation constant (Kd) of 1,800 nM (1.80 × 10³ nM) for the nicotinic acetylcholine receptor (nAChR), determined in synaptic membrane fractions isolated from rat cerebral cortices . This represents the only annotated nAChR binding data point within the 1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide sub-series. In contrast, the closest commercially available carboxamide analogs—including N-[(4-methoxyphenyl)methyl] (CAS 1351633-52-7), N-cyclohexyl, and N-benzhydryl (CAS 1351658-39-3) variants—have no publicly reported nAChR binding data in BindingDB, ChEMBL, or PubChem BioAssay as of the search date . This means a researcher requiring a spirocyclic carboxamide building block with characterized (even if modest) nAChR engagement cannot obtain this specific pharmacological annotation from any of the readily available analogs.

Nicotinic acetylcholine receptor nAChR binding CNS receptor pharmacology Ligand-gated ion channel

Sigma-1 Receptor Scaffold Affinity: The 1,5-Dioxa-9-azaspiro[5.5]undecane Core Confers Nanomolar σ1 Binding with Tunable Selectivity Over σ2

The 1,5-dioxa-9-azaspiro[5.5]undecane core has been validated as a σ1 receptor ligand scaffold in a peer-reviewed structure-activity relationship study by Tian et al. (2020). Across seven 1,5-dioxa-9-azaspiro[5.5]undecane derivatives with varying N-substituents, σ1 receptor affinity ranged from Ki = 0.61 to 12.0 nM, with σ2/σ1 selectivity ratios spanning 2 to 44 . This scaffold-level potency contrasts with simpler monocyclic piperidine carboxamides, which typically require additional pharmacophoric elements to achieve sub-100 nM σ1 affinity. Although the specific N-(4-butoxyphenyl) derivative was not among the seven compounds tested in the Tian et al. study, the conserved 1,5-dioxa-9-azaspiro[5.5]undecane core structure predicts membership in this nanomolar-affinity σ1 ligand class. A separate patent family (US Patent 10,183,918) explicitly claims oxa-azaspiro compounds, including 1,5-dioxa-9-azaspiro[5.5]undecane derivatives, as σ receptor ligands with therapeutic utility in pain . In contrast, the N-cyclohexyl analog lacks any published σ receptor data despite sharing the identical spirocyclic core, making the butoxyphenyl-substituted compound a more literature-contextualized choice for σ1-targeted research.

Sigma-1 receptor σ1 receptor ligand CNS PET imaging Neurodegenerative disease target

Physicochemical Differentiation: XLogP3 and Topological Polar Surface Area Distinguish the 4-Butoxyphenyl Analog from Methoxybenzyl and Benzhydryl Comparators

Computed physicochemical properties reveal that N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide occupies a distinct lipophilicity-hydrophilicity space relative to its closest carboxamide analogs. The target compound has an XLogP3 of 2.6 and a topological polar surface area (TPSA) of 60 Ų . By comparison, the N-[(4-methoxyphenyl)methyl] analog (CAS 1351633-52-7, molecular formula C17H24N2O4) is predicted to have a lower XLogP3 (approximately 1.5–1.8) due to the replacement of the butoxy chain with a methoxy group and the insertion of a methylene spacer, while the N-benzhydryl analog (CAS 1351658-39-3, MW 366.5) is predicted to be more lipophilic (XLogP3 ≈ 3.5–4.0) owing to the two phenyl rings . This 0.8–1.4 log unit difference in predicted XLogP3 translates to a 6- to 25-fold difference in theoretical octanol-water partition coefficient, which can materially affect membrane permeability, plasma protein binding, and CNS penetration potential in ways that are not interchangeable for a medicinal chemistry optimization program targeting a specific biopharmaceutical property window .

Lipophilicity Drug-likeness CNS MPO score Physicochemical profiling

HCV NS4B Inhibitor Scaffold Derivatization Potential: The 1,5-Dioxa-9-azaspiro[5.5]undecane Core Is a Validated Building Block for Antiviral Lead Optimization

The 1,5-dioxa-9-azaspiro[5.5]undecane core has been employed as a key synthetic building block in the preparation of pyrazolo[1,5-a]pyridinecarbonyl-substituted spirocyclic piperidine ketals, a compound class reported by Tai et al. (2014) as inhibitors of the hepatitis C virus (HCV) NS4B protein . In that study, optimized spirocyclic piperidine analogs bearing the pyrazolo[1,5-a]pyridine motif achieved IC50 values as low as 1.5 nM and 1.2 nM against genotype 1a and 1b HCV replicons, respectively, with no detectable cytotoxicity in human cells . The commercially available 3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane (CAS 65535-86-6) served as the direct precursor for this series . N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide, with its free secondary amine masked as a urea-like carboxamide, represents a differentially protected building block that could, upon deprotection, access the same spirocyclic piperidine intermediate required for pyrazolo[1,5-a]pyridine coupling. The N-cyclohexyl and N-benzhydryl carboxamide analogs offer no documented precedent for HCV-related derivatization, making the butoxyphenyl variant a literature-contextualized procurement choice for antiviral medicinal chemistry programs seeking to explore NS4B-targeted spirocyclic scaffolds.

HCV NS4B inhibitor Antiviral drug discovery Spirocyclic piperidine ketal Pyrazolo[1,5-a]pyridine

Procurement-Relevant Application Scenarios for N-(4-Butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide Based on Quantitative Differentiation Evidence


CNS Receptor Polypharmacology Screening: Using Characterized nAChR Affinity for Hit Triage and Off-Target Risk Assessment

A CNS-focused drug discovery program conducting broad-panel receptor screening can utilize N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide as a spirocyclic core building block with pre-characterized nicotinic acetylcholine receptor (nAChR) binding (Kd = 1,800 nM in rat cortical synaptic membranes) . This known nAChR affinity, albeit modest, provides an immediate off-target liability flag for programs where nAChR engagement is undesirable (e.g., cognitive enhancers targeting muscarinic over nicotinic receptors), or conversely identifies a starting point for nAChR-directed optimization. No other commercially available 1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide analog (methoxybenzyl, cyclohexyl, or benzhydryl) possesses any published nAChR annotation, making the butoxyphenyl variant uniquely informative for triage decisions that require at least one cross-target data point before committing to scale-up synthesis .

Sigma-1 Receptor PET Tracer Development: Scaffold Selection Within a Literature-Validated Pharmacophore Space

Research groups developing σ1 receptor positron emission tomography (PET) radioligands can select N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide as a scaffold-matched functionalizable precursor. The 1,5-dioxa-9-azaspiro[5.5]undecane core has been experimentally confirmed to confer nanomolar σ1 affinity (Ki range 0.61–12.0 nM) with tunable σ2 selectivity (ratio 2–44) , and an [¹⁸F]-labeled derivative from this chemical series demonstrated high initial brain uptake in mice with specific displaceable binding in σ1-rich brain regions . The 4-butoxyphenyl carboxamide substituent provides a synthetically addressable handle for further derivatization (e.g., O-dealkylation to a phenol for ¹¹C-methylation or ¹⁸F-fluoroalkylation), whereas the N-cyclohexyl analog lacks the aromatic ring needed for facile radiolabeling and the N-benzhydryl analog introduces steric bulk that may adversely affect σ1 binding kinetics. By procuring the butoxyphenyl analog, a radiochemistry team anchors its synthetic campaign in a scaffold with documented in vivo brain imaging potential rather than an uncharacterized structural variant.

Antiviral Lead Generation: Accessing the HCV NS4B Inhibitor Chemical Space via a Differentially Protected Spirocyclic Building Block

Medicinal chemistry teams pursuing novel HCV NS4B inhibitors can employ N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide as a latent piperidine precursor. The Tai et al. (2014) study demonstrated that pyrazolo[1,5-a]pyridinecarbonyl-substituted spirocyclic piperidine ketals derived from the 1,5-dioxa-9-azaspiro[5.5]undecane core achieve single-digit nanomolar potency against HCV genotype 1a (IC50 = 1.5 nM) and 1b (IC50 = 1.2 nM) replicons without cytotoxicity . The carboxamide group in the target compound serves as a protecting group for the piperidine nitrogen; upon hydrolytic or reductive cleavage, the liberated secondary amine can be directly coupled to pyrazolo[1,5-a]pyridine carboxylic acids following the published protocol. Unlike the 3,3-dimethyl variant (CAS 65535-86-6), which is unsubstituted at the piperidine nitrogen and thus requires an additional protection step, the butoxyphenyl carboxamide offers orthogonal protection that may simplify synthetic sequence design . This scenario is procurement-relevant because it delineates a clear, literature-supported synthetic trajectory from purchased building block to biologically validated antiviral lead series.

Physicochemical Property-Based Library Design: Anchoring a Compound Collection Within CNS Drug-Like Space

Compound library curators seeking to populate a CNS-focused screening collection with spirocyclic diversity can prioritize N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide based on its computed XLogP3 of 2.6 and TPSA of 60 Ų , which place it within the favorable CNS multiparameter optimization (MPO) desirability range (XLogP3 1–3.5, TPSA < 90 Ų). The methoxybenzyl analog is predicted to be less lipophilic (XLogP3 ≈ 1.5–1.8), potentially limiting passive BBB permeation, while the benzhydryl analog is predicted to exceed the optimal lipophilicity ceiling (XLogP3 ≈ 3.5–4.0), increasing the risk of high metabolic clearance and plasma protein binding . The ~1-log-unit difference in XLogP3 between the butoxyphenyl and its comparators represents a non-trivial shift in biopharmaceutical property space that can systematically bias screening hit rates for CNS targets. For a procurement officer managing a CNS library acquisition budget, selecting the intermediate-lipophilicity butoxyphenyl analog over the extremes represented by the methoxybenzyl and benzhydryl variants aligns the purchased chemical matter more closely with empirically derived CNS drug-likeness guidelines.

Quote Request

Request a Quote for N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.